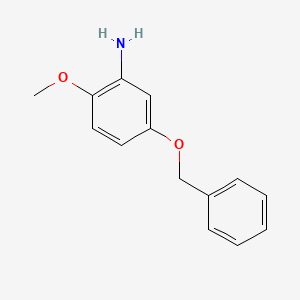

5-(Benzyloxy)-2-methoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

130570-55-7 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

2-methoxy-5-phenylmethoxyaniline |

InChI |

InChI=1S/C14H15NO2/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3 |

InChI Key |

BOFLEHMQQGILKE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Overview of Substituted Aniline Derivatives As Versatile Synthetic Intermediates

Substituted anilines are a class of organic compounds that are foundational to modern chemical synthesis. researchgate.net Their utility stems from the presence of an amino group attached to a benzene (B151609) ring, which can be modified with various functional groups at different positions. This structural motif allows for a wide range of chemical transformations, making them invaluable building blocks in the synthesis of complex molecules.

The versatility of substituted anilines is evident in their widespread application across various sectors of the chemical industry. They are crucial starting materials for pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.net In medicinal chemistry, the aniline (B41778) scaffold is a common feature in many drug molecules, contributing to their biological activity. For instance, substituted anilines are key components in the synthesis of kinase inhibitors for cancer therapy and agents targeting the central nervous system. mdpi.comnih.gov

The reactivity of the aniline core can be finely tuned by the nature and position of its substituents. Electron-donating or electron-withdrawing groups on the aromatic ring influence the nucleophilicity of the amino group and the susceptibility of the ring to electrophilic or nucleophilic substitution. sci-hub.se This allows chemists to strategically design and synthesize aniline derivatives with specific properties tailored for a particular synthetic route. Common reactions involving substituted anilines include diazotization, acylation, alkylation, and various cross-coupling reactions, which open up a vast chemical space for the creation of novel compounds. beilstein-journals.orgglobalresearchonline.net

The following table provides a glimpse into the diverse applications of substituted anilines:

| Application Area | Examples of Synthesized Molecules | Significance |

| Pharmaceuticals | Kinase inhibitors, Antidepressants, Analgesics | Forms the core structure of many bioactive compounds. mdpi.comnih.govbeilstein-journals.org |

| Agrochemicals | Herbicides, Fungicides, Insecticides | Provides a scaffold for developing new crop protection agents. |

| Dyes and Pigments | Azo dyes, Triphenylmethane dyes | The amino group acts as a chromophore, essential for color. researchgate.net |

| Materials Science | Polymers, Conductive materials, Liquid crystals | Used to create materials with specific optical and electronic properties. researchgate.net |

Strategic Utility of Benzyloxy Ethers Within Complex Molecular Architectures

The benzyl (B1604629) ether, specifically the benzyloxy group (BnO-), is a widely employed protecting group for hydroxyl functionalities in multi-step organic synthesis. beilstein-journals.orglibretexts.org Its popularity is due to a combination of factors including its ease of introduction, stability under a wide range of reaction conditions, and the availability of mild and selective methods for its removal. youtube.comorganic-chemistry.org

In the synthesis of complex molecules, such as natural products and pharmaceuticals, it is often necessary to temporarily mask a reactive hydroxyl group to prevent it from interfering with reactions occurring at other sites in the molecule. The benzyloxy group serves this purpose effectively. It is typically introduced via a Williamson ether synthesis, reacting an alcohol with a benzyl halide in the presence of a base. youtube.comorganic-chemistry.org

One of the key advantages of the benzyloxy group is its orthogonality to many other protecting groups. It is stable to both acidic and basic conditions that are commonly used to remove other protecting groups like silyl (B83357) ethers or acetals. libretexts.org This stability allows for selective deprotection strategies, which are crucial in the synthesis of polyfunctional molecules.

The removal of the benzyloxy group, or debenzylation, is most commonly achieved through catalytic hydrogenolysis. youtube.comorganic-chemistry.org This reaction involves treating the benzyl ether with hydrogen gas in the presence of a palladium catalyst (Pd/C). The reaction is typically clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as a byproduct. youtube.com Alternative methods for debenzylation exist, including the use of strong acids or oxidizing agents, providing further flexibility in synthetic planning. organic-chemistry.org

The strategic use of the benzyloxy group is highlighted in the following table:

| Feature | Description | Synthetic Advantage |

| Introduction | Williamson ether synthesis (e.g., with benzyl bromide and a base). youtube.comorganic-chemistry.org | Efficient and high-yielding reaction. |

| Stability | Stable to a wide range of acidic and basic conditions, and many oxidizing and reducing agents. libretexts.org | Allows for a broad scope of subsequent chemical transformations. |

| Cleavage | Commonly removed by catalytic hydrogenolysis (H2, Pd/C). youtube.comorganic-chemistry.org | Mild and selective removal, often leaving other functional groups intact. |

| Orthogonality | Can be selectively removed in the presence of other protecting groups. libretexts.org | Enables complex and multi-step synthetic sequences. |

Positioning of 5 Benzyloxy 2 Methoxyaniline Within Current Organic Chemistry Research Paradigms

Convergent and Linear Synthesis Approaches

Linear and convergent syntheses are common for constructing polysubstituted aromatic compounds like this compound. These strategies involve the sequential addition of functional groups or the coupling of pre-functionalized fragments.

Derivatization from Precursor Aromatic Systems (e.g., Anisoles, Phenols)

A prevalent strategy for synthesizing this compound involves the derivatization of commercially available, pre-substituted aromatic compounds such as phenols and anisoles. orgsyn.org A documented linear synthesis starts with 4-fluoro-2-methoxyaniline, which is first nitrated. google.com The resulting nitro compound can then undergo further modifications.

A more direct route utilizes a precursor like 4-hydroxy-2-nitroanisole. google.com This approach involves two key transformations:

Etherification: The phenolic hydroxyl group is converted to a benzyl (B1604629) ether. This is typically achieved through a Williamson ether synthesis, reacting the phenol with a benzyl halide (e.g., benzyl bromide) in the presence of a base like sodium hydroxide. chemicalbook.com

Reduction: The nitro group is reduced to an amine. This is a crucial step to form the aniline moiety.

The following interactive table outlines a representative synthetic sequence starting from a nitrophenol derivative.

| Starting Material | Reagent(s) | Intermediate | Reagent(s) | Final Product |

| 4-Hydroxy-5-methoxy-2-nitrobenzoic acid | Benzyl bromide, NaOH | 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | (Reduction Step) | 4-Amino-5-(benzyloxy)-2-methoxybenzoic acid |

| 4-Fluoro-2-methoxyaniline | Potassium nitrate, H₂SO₄ | 4-Fluoro-2-methoxy-5-nitroaniline | (Further steps) | This compound |

Functional Group Interconversions for Aniline and Ether Moieties

Functional group interconversion (FGI) is the process of converting one functional group into another and is fundamental to the synthesis of this compound. ic.ac.uk The most critical FGI in this context is the reduction of an aromatic nitro group to a primary amine. masterorganicchemistry.comyoutube.com This transformation can be accomplished using various methods:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) is a clean and efficient method. rsc.org However, care must be taken as this method can sometimes lead to the cleavage of benzyl ethers. rsc.orggoogle.com

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe) or tin (Sn), in the presence of an acid like hydrochloric acid (HCl). google.comyoutube.com For instance, dissolving the nitro-intermediate in ethanol (B145695) and water and then adding iron powder and ammonium (B1175870) chloride followed by heating is an effective approach. google.com

Silane-Based Reducing Agents: Modern methods may employ silanes, such as polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst, which can reduce nitroarenes to anilines at room temperature and tolerate a range of functional groups. msu.edu

The ether moieties are typically installed via nucleophilic substitution, such as the Williamson ether synthesis, where a phenoxide attacks an alkyl or benzyl halide. orgsyn.orgub.edu

Regioselective Introduction of Benzyloxy and Methoxy Groups

Achieving the correct 1,2,5-substitution pattern requires careful control of regioselectivity. The directing effects of the substituents already present on the aromatic ring guide the position of incoming groups. In many syntheses, the regiochemistry is predetermined by the choice of the starting material. x-mol.comresearchgate.netarkat-usa.orgrsc.orgnih.gov

For example, starting with a compound like 4-fluoro-2-methoxyaniline, the nitration step is directed by the existing amino and methoxy groups. google.com The strongly activating and ortho-, para-directing nature of these groups will influence the position of the incoming nitro group. Similarly, when starting with a substituted phenol, the positions are already set, and subsequent reactions like benzylation occur at the available hydroxyl group. chemicalbook.com

Catalytic Strategies in Synthesis

Catalysis offers efficient and selective methods for key bond-forming steps in organic synthesis. Both transition-metal and organocatalytic strategies are applicable to the construction of substituted anilines and ethers.

Transition-Metal-Catalyzed Amination and Coupling Reactions

Transition-metal catalysis, particularly with palladium, provides powerful tools for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of aryl halides or triflates with amines to form anilines. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction could be used in a convergent synthesis of this compound by coupling a suitably substituted aryl halide with an ammonia (B1221849) equivalent. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has been critical to expanding the scope and efficiency of these reactions, allowing them to proceed under milder conditions and with a wider range of substrates. wikipedia.orgresearchgate.net

Similarly, palladium-catalyzed etherification reactions can be used to form the benzyloxy or methoxy groups, serving as an alternative to the classical Ullmann condensation. wikipedia.org

Organocatalytic Pathways for Structural Assembly

Organocatalysis, the use of small organic molecules as catalysts, presents a complementary, metal-free approach to synthesis. researchgate.net Chiral phosphoric acids, for instance, are versatile Brønsted acid catalysts that can activate substrates for various asymmetric transformations, including Friedel-Crafts type reactions for C-C or C-N bond formation. beilstein-journals.org While direct organocatalytic synthesis of this compound is not widely documented, organocatalysts can facilitate key steps. For example, pyrrolidine-based catalysts can promote cyclization reactions to form substituted nitroarenes, which are precursors to anilines. researchgate.net The field is rapidly advancing, with methods like photoredox organocatalysis enabling the direct arylation of ethers, which could potentially be applied to form the benzylic ether bond. acs.org Three-component reactions catalyzed by chiral amines or phosphoric acids have also been developed to synthesize complex heterocyclic structures, demonstrating the power of organocatalysis in building molecular complexity. researchgate.net

Acid- and Base-Catalyzed Transformations

Acid- and base-catalyzed reactions are fundamental in organic synthesis, enabling the construction of complex molecules from simpler precursors. In the context of this compound and its analogues, these transformations are crucial for creating key structural motifs.

Acid-Catalyzed Reactions: Lewis and Brønsted acids are frequently employed to activate substrates and facilitate bond formation. For instance, indium(III) bromide (InBr₃), a Lewis acid, has been used in conjunction with a surfactant in water to catalyze the reaction between glycals and various aniline derivatives, including N-benzyl-4-methoxyaniline, to produce 4-aminocyclopentenones. rsc.org This type of reaction, known as a Ferrier-type reaction, demonstrates the utility of Lewis acids in forming new carbon-carbon and carbon-nitrogen bonds. rsc.org In a specific example, the reaction of 3,4,6-tri-O-benzyl-D-glucal with N-benzyl-4-methoxyaniline in the presence of InBr₃ and sodium dodecylbenzene (B1670861) sulfonate (SDBS) in water at 100°C yielded the corresponding 4-(benzyl(4-methoxyphenyl)amino)-5-((benzyloxy)methyl)cyclopent-2-enone. rsc.org

Furthermore, strong Brønsted acids like sulfuric acid (H₂SO₄) have been shown to catalyze complex intramolecular transformations. For example, refluxing 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one in toluene (B28343) with catalytic amounts of H₂SO₄ leads to the formation of two distinct heterocyclic products: 1-benzyl-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione and 1-benzyl-7-methyl-1H-benzo tandfonline.comijtsrd.comthieno[3,2-b]pyrrole-2,3-dione. mdpi.com This highlights the power of acid catalysis to drive cascade reactions, resulting in significant molecular complexity from a single substrate. mdpi.com

Base-Catalyzed and Base-Mediated Reactions: Bases are widely used both as catalysts and as stoichiometric reagents in organic synthesis. In the synthesis of complex heterocyclic structures, bases can facilitate condensations, cyclizations, and cross-coupling reactions. For example, the synthesis of novel pyrimido[4,5-b]quinolines has been achieved through a one-pot, three-component reaction using 1,4-diazabicyclo[2.2.2]octane (DABCO) as an efficient and inexpensive basic catalyst. acs.org This reaction involves the condensation of various benzaldehydes (including benzyloxy-substituted variants), dimedone, and 6-amino-1,3-dimethyluracil (B104193) under solvent-free conditions. acs.org

Palladium-catalyzed cross-coupling reactions often employ bases to facilitate the catalytic cycle. A one-pot synthesis of unsymmetrical acridines was developed using a Pd(OAc)₂-X-Phos catalyst system with potassium carbonate (K₂CO₃) as the base. acs.org This domino reaction involves amination, cyclization, and aromatization steps. Notably, a substrate with a benzyloxy group was successfully used, demonstrating the compatibility of this functionality under these basic conditions to yield the corresponding acridine (B1665455) with high efficiency. acs.org

Table 1: Examples of Acid- and Base-Catalyzed Transformations

| Reaction Type | Reactants | Catalyst/Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Lewis Acid-Catalyzed Amination | 3,4,6-tri-O-benzyl-D-glucal, N-benzyl-4-methoxyaniline | InBr₃, SDBS | 4-(benzyl(4-methoxyphenyl)amino)-5-((benzyloxy)methyl)cyclopent-2-enone | 78 | rsc.org |

| Brønsted Acid-Catalyzed Transformation | 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one | H₂SO₄ | 1-benzyl-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione & 1-benzyl-7-methyl-1H-benzo tandfonline.comijtsrd.comthieno[3,2-b]pyrrole-2,3-dione | N/A | mdpi.com |

| Base-Catalyzed MCR | 4-(Benzyloxy)benzaldehyde, Dimedone, 6-Amino-1,3-dimethyluracil | DABCO | 5-(4-(Benzyloxy)phenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione | High | acs.org |

| Base-Mediated Pd-Catalyzed Domino Reaction | 2-Formylphenyl triflate, 4-(Benzyloxy)aniline | Pd(OAc)₂, X-Phos, K₂CO₃ | 2-(Benzyloxy)acridine | 93 | acs.org |

Multi-Component Reactions (MCRs) Incorporating this compound Fragments

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. organic-chemistry.orgacsgcipr.org These reactions are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular complexity, making them a cornerstone of modern synthetic and medicinal chemistry. acsgcipr.orgresearchgate.net

The incorporation of fragments derived from this compound into MCRs allows for the synthesis of diverse and complex molecular scaffolds. Several classic MCRs, such as the Biginelli, Hantzsch, and Ugi reactions, provide frameworks for such syntheses. organic-chemistry.org

A prominent example is the Gewald reaction, an MCR that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, typically in the presence of a basic amine catalyst like morpholine (B109124) or diethylamine. derpharmachemica.com By utilizing an aniline derivative in a related three-component reaction, it is possible to synthesize complex thiophene-containing structures. For instance, a microwave-assisted synthesis of 2-Amino-3-o/p-anisidyl-carboxamido-4,5,6,7-tetrahydro-benzo(b)thiophenes has been demonstrated, showcasing the utility of aniline derivatives in such transformations. derpharmachemica.com The this compound scaffold is a viable candidate for similar MCRs, offering a pathway to novel heterocyclic compounds.

Another relevant MCR is the synthesis of pyrimido[4,5-b]quinolines, which can be achieved through a one-pot reaction of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. acs.org Research has shown high yields for this reaction when using benzyloxy-substituted benzaldehydes with DABCO as a basic catalyst under solvent-free conditions. acs.org This demonstrates that the benzyloxy moiety is well-tolerated in MCRs, suggesting that this compound could be successfully incorporated as the amine component in analogous reactions, such as the Ugi or Mannich reactions, to generate libraries of novel compounds. organic-chemistry.org

The Ugi four-component reaction (U-4CR) is another powerful tool that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. The versatility of the Ugi reaction allows for the introduction of the this compound fragment as the amine component, leading to the formation of complex α-acylamino carboxamides.

Table 2: Major Multi-Component Reactions and Their Potential for Incorporating Benzyloxyaniline Fragments

| MCR Name | General Reactants | Potential Product with Benzyloxyaniline Fragment | Reference |

|---|---|---|---|

| Gewald Reaction | Carbonyl compound, Activated nitrile, Sulfur, Amine | Substituted 2-aminothiophenes | derpharmachemica.com |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones | organic-chemistry.org |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia/Amine | Dihydropyridines | organic-chemistry.org |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides | fu-berlin.de |

| Mannich Reaction | Aldehyde, Amine, Carbonyl compound | β-Amino carbonyl compounds (Mannich bases) | organic-chemistry.org |

Green Chemistry Approaches to Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acsgcipr.org These principles are increasingly being applied to the synthesis of anilines and their derivatives to create more sustainable and environmentally friendly manufacturing routes.

One key green chemistry strategy is the use of alternative, benign solvent systems. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. tandfonline.com Research has demonstrated the successful synthesis of N-(2-hydroxyethyl)anilines through the selective alkylation of anilines with 2-chloroethanol (B45725) in water, completely eliminating the need for catalysts and organic solvents. tandfonline.com A similar approach could be envisioned for the synthesis or modification of this compound. Another study showed the synthesis of azoxybenzenes from anilines using the cost-effective DIPEA catalyst in water at room temperature. acs.org

Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times, increase yields, and lower energy consumption. nih.govtandfonline.com A novel, high-yielding microwave-assisted method has been developed for producing anilines and phenols from activated aryl halides without the need for transition metals, ligands, or organic solvents. nih.govtandfonline.com This method represents a more efficient and eco-friendly alternative for synthesizing important pharmaceutical building blocks. nih.gov The synthesis of 2-aminothiophene derivatives via the Gewald reaction has also been accelerated using microwave irradiation, reducing reaction times from hours to minutes. derpharmachemica.com

Catalyst-free and solvent-free reaction conditions represent an ideal green synthetic protocol. The synthesis of N-sulfonylimines has been achieved in excellent yields with high purity by reacting aldehydes with primary sulfonamides under solvent- and catalyst-free conditions, often aided by ultrasonic energy. researchgate.net Furthermore, the synthesis of acetanilide (B955) from aniline has been accomplished using a benign and inexpensive magnesium sulphate-glacial acetic acid system, avoiding the use of toxic acetic anhydride. ijtsrd.com

Multi-component reactions (MCRs) are inherently green as they are often one-pot procedures with high atom economy, reducing waste and the number of synthetic steps. acsgcipr.org As discussed in the previous section, employing MCRs for the synthesis of complex molecules from a this compound fragment aligns well with green chemistry principles.

Table 3: Green Chemistry Methodologies Applicable to Aniline Synthesis

| Green Chemistry Approach | Description | Example Application | Reference |

|---|---|---|---|

| Use of Green Solvents | Replacing volatile organic compounds (VOCs) with environmentally benign solvents like water. | Synthesis of N-(2-Hydroxyethyl)anilines in H₂O. | tandfonline.com |

| Microwave-Assisted Synthesis | Using microwave energy to accelerate reactions, often reducing the need for harsh conditions. | Synthesis of anilines from aryl halides without metal catalysts or organic solvents. | nih.govtandfonline.com |

| Catalyst-Free Conditions | Designing reactions that proceed efficiently without the need for a catalyst. | Synthesis of N-sulfonylimines under solvent- and catalyst-free conditions. | researchgate.net |

| Multi-Component Reactions | Combining three or more reactants in a single step to increase efficiency and reduce waste. | One-pot synthesis of pyrimido[4,5-b]quinolines. | acs.orgacsgcipr.org |

| Use of Benign Catalysts | Employing non-toxic and inexpensive catalysts. | Magnesium sulphate-catalyzed synthesis of acetanilide. | ijtsrd.com |

Reactions at the Aromatic Amine Functionality

The primary amine group attached to the aromatic ring is a site of significant reactivity, participating in a variety of electrophilic and nucleophilic reactions.

Electrophilic Substitution on the Aniline Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the amino and methoxy groups. msu.edu These reactions typically involve the attack of an electrophile on the electron-rich aromatic ring. msu.edu

The directing effects of the substituents on the ring are crucial in determining the position of substitution. In general, amino and methoxy groups are ortho- and para-directing. msu.edu Given the positions of the existing groups in this compound, electrophilic attack would be expected to occur at the positions ortho and para to the activating amino group. However, the steric hindrance from the adjacent methoxy and bulky benzyloxy groups can influence the regioselectivity of the reaction. uoanbar.edu.iqyoutube.com

Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu For instance, in a related system, the bromination of a substituted aniline derivative proceeds via the generation of a benzenonium intermediate. msu.edu

Nucleophilic Additions and Condensations (e.g., Schiff Base Formation)

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in nucleophilic addition and condensation reactions, most notably the formation of Schiff bases (imines). dergipark.org.trekb.eg

Schiff bases are typically synthesized through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). dergipark.org.trekb.eg The reaction is often catalyzed by an acid and proceeds through the formation of an unstable carbocation intermediate. dergipark.org.tr

For example, the synthesis of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline is achieved by the condensation of 4-methoxyaniline with 4-(benzyloxy)benzaldehyde. Similarly, this compound can react with various aldehydes and ketones to form the corresponding Schiff bases. The general reaction involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by dehydration to yield the imine. nih.gov

The formation of Schiff bases can be influenced by various factors, including the solvent, temperature, and the presence of a catalyst. nih.gov Methanol is a commonly used solvent, and a catalytic amount of acetic acid can facilitate the reaction. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| This compound | Aldehyde/Ketone | Schiff Base | Acid catalyst, Reflux |

| 4-Methoxyaniline | 4-(Benzyloxy)benzaldehyde | Schiff Base | HCl catalyst, Reflux |

| Methyl 2-(2-formyl-4-nitrophenoxy)butanoate | Aniline | Schiff Base | Methanol, Acetic acid, Room Temperature nih.gov |

Diazo Coupling Reactions for Azo Dye Synthesis

Aromatic primary amines are key components in the synthesis of azo dyes through diazo coupling reactions. nih.govunb.cacuhk.edu.hk This two-step process first involves the conversion of the primary amine into a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound. unb.cacuhk.edu.hk

In the first step, diazotization, this compound would be treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding diazonium salt. nih.govunb.canih.gov These diazonium salts are generally unstable and are used immediately in the subsequent coupling reaction. nih.gov

The second step is the azo coupling, where the diazonium salt acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound such as a phenol or another aniline. nih.govcuhk.edu.hk This reaction is an electrophilic aromatic substitution. nih.gov The resulting azo compounds contain the characteristic -N=N- (azo) group, which is a chromophore responsible for the color of these dyes. cuhk.edu.hk The specific color of the dye is influenced by the nature of the aromatic groups attached to the azo linkage. cuhk.edu.hk

The synthesis of various azo dyes has been reported using substituted anilines and different coupling components. nih.govresearchgate.net For instance, novel azo dyes have been synthesized by coupling diazotized p-substituted anilines with 4-benzyloxyphenol. researchgate.net

| Starting Amine | Coupling Component | Azo Dye Feature | Reference |

| Substituted Aniline | 4-Benzyloxyphenol | Disperse Dyes | researchgate.net |

| 1,3-Thiazole-2-amine | N-benzyl-N-ethyl-m-acetamide aniline | Anticancer Activity | nih.gov |

| 4-Aminophenol | Naphthalen-2-ol | Hydroxyphenylazo-naphthol | cuhk.edu.hk |

Transformations Involving the Benzyloxy Ether

The benzyloxy group in this compound often serves as a protecting group for the phenolic hydroxyl group. Its removal (deprotection) or transformation is a key aspect of its chemistry.

Cleavage and Deprotection Strategies

The cleavage of benzyl ethers is a common transformation in organic synthesis to unmask a hydroxyl group. Several methods are available for this deprotection. organic-chemistry.org

One of the most widely used methods is catalytic hydrogenolysis . organic-chemistry.org This involves treating the benzyl ether with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction is typically clean and results in the formation of the corresponding alcohol and toluene. organic-chemistry.org To avoid the reduction of other sensitive functional groups, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be employed. organic-chemistry.org

Acid-catalyzed cleavage is another option, although it is limited to substrates that can withstand strong acidic conditions. organic-chemistry.orgnottingham.ac.uk For example, hydrobromic acid in acetic acid has been used to cleave a benzyl ether. nottingham.ac.uk

Oxidative deprotection offers an alternative route. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the deprotection of benzyl ethers under photoirradiation. organic-chemistry.org

| Deprotection Method | Reagents | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | Common, clean, produces toluene as a byproduct. organic-chemistry.org |

| Hydrogen Transfer | 1,4-Cyclohexadiene, Pd/C | Milder conditions, selective. organic-chemistry.org |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr) | Limited by substrate sensitivity. organic-chemistry.orgnottingham.ac.uk |

| Oxidative Deprotection | DDQ, light | Alternative to hydrogenation. organic-chemistry.org |

Rearrangement Reactions

While specific rearrangement reactions involving the benzyloxy group of this compound are not extensively documented in the provided search results, rearrangement reactions of ethers, particularly allyl aryl ethers, are well-known in organic chemistry. byjus.com The Claisen rearrangement, for example, is a thermal nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether to an ortho-allylated phenol. byjus.com

Although the benzyloxy group itself does not undergo a classic Claisen rearrangement, related rearrangements can occur under certain conditions or with modified substrates. For instance, the Smiles rearrangement involves the intramolecular nucleophilic aromatic substitution of an activated aryl ether. acs.org It is conceivable that under specific conditions, intramolecular rearrangements involving the benzyloxy group could be induced, though this remains a subject for further investigation.

It is important to note that many rearrangement reactions, such as the Beckmann and Hofmann rearrangements, involve the migration of groups to a nitrogen atom, which is relevant to the aniline functionality of the molecule rather than the benzyloxy ether. byjus.comsolubilityofthings.com

Reactions of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring of this compound is generally stable. However, under certain harsh reaction conditions, it can potentially be cleaved to yield a hydroxyl group. This type of reaction is more common for methoxy-substituted anilines when strong acids or demethylating agents are used. Specific studies detailing the cleavage of the methoxy group in this compound are not extensively documented in readily available literature, suggesting its primary role is as a stable electron-donating group influencing the reactivity of the aniline.

Cycloaddition and Ring-Forming Reactions

This compound is a valuable precursor in various cycloaddition and ring-forming reactions, leading to the synthesis of a diverse range of heterocyclic structures. Its bifunctional nature, possessing both an amine and an activated aromatic ring, allows it to participate in condensation and cyclization cascades to form complex molecules.

The presence of the amine and the electron-rich benzene ring makes this compound a key component in the construction of various heterocyclic systems. These reactions often involve the condensation of the amine group with a suitable electrophile, followed by an intramolecular cyclization.

Pyrazines: While direct synthesis of pyrazines using this compound as a starting material is not explicitly detailed, related structures like quinoxalines (benzopyrazines) can be formed. The general synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. kit.edu

Quinolines: this compound can be utilized in the synthesis of quinoline (B57606) derivatives. For instance, the Combes synthesis involves the reaction of an aniline with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization to form the quinoline ring. pharmaguideline.com Another approach is the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds. pharmaguideline.com A modified Skraup synthesis, employing glycerol (B35011) and an oxidizing agent in the presence of sulfuric acid, is also a classic method for quinoline synthesis from anilines. pharmaguideline.com A study demonstrated the synthesis of 8-methoxyquinoline (B1362559) from 2-methoxyaniline using methyl vinyl ketone in the presence of ferric chloride and zinc chloride as catalysts. google.com

Benzimidazoles: Benzimidazoles are readily synthesized by condensing o-phenylenediamines with aldehydes or their equivalents. thaiscience.info Although this compound is not an o-phenylenediamine itself, it can be a precursor to more complex benzimidazole-containing structures. For example, a multi-step synthesis could involve functionalization of the aniline followed by reactions to build the imidazole (B134444) ring.

Oxazoles: The synthesis of oxazoles often involves the reaction of α-haloketones with amides (Robinson-Gabriel synthesis) or the cyclization of α-acylamino ketones. pharmaguideline.comijpsonline.com While direct involvement of this compound is not a standard named reaction for oxazole (B20620) synthesis, it could be incorporated into a molecule that then undergoes such cyclizations.

Information regarding the direct use of this compound in the synthesis of oxygen-containing heterocycles like oxathiolidenes is limited in the searched literature. However, the synthesis of various oxygen heterocycles can be achieved through reactions of substituted phenols with dihaloalkanes or activated alkynes, suggesting that if the benzyloxy and methoxy groups of this compound were modified to a diol, it could potentially serve as a precursor. rsc.org

This compound can be a precursor for the synthesis of sulfur-containing heterocycles. For example, a stepwise synthesis of a thiazolidinone derivative was achieved by reacting 2-(benzyloxy)-5-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)diazenyl)benzaldehyde with 4-methoxyaniline, followed by reaction with mercaptoacetic acid. edu.krd While this example uses a derivative, it highlights the utility of the core structure in building such heterocycles. The synthesis of 1,3-thiazinan-4-ones can be achieved through a three-component reaction between amines, aldehydes, and 3-mercaptopropionic acid. mdpi.com

Table 1: Examples of Heterocyclic Synthesis Starting from Anilines

| Heterocycle | General Synthetic Method | Starting Materials (Example) | Catalyst/Reagents (Example) | Reference |

| Quinolines | Doebner-von Miller Reaction | Aniline, α,β-Unsaturated aldehyde/ketone | Lewis or Brønsted acids | pharmaguideline.com |

| Quinolines | Skraup Synthesis | Aniline, Glycerol, Oxidizing agent | Sulfuric acid | pharmaguideline.com |

| Quinolines | Combes Synthesis | Aniline, 1,3-Dicarbonyl compound | Acid | pharmaguideline.com |

| Quinolines | Friedländer Synthesis | o-Aminoaryl aldehyde/ketone, Ketone with α-methylene group | Base (e.g., NaOH) or Acid | pharmaguideline.com |

| Benzimidazoles | Condensation | o-Phenylenediamine, Aldehyde | Oxidizing agent or catalyst (e.g., cobalt(II) acetylacetone) | thaiscience.info |

| Thiazolidinones | Multi-step condensation | Amine, Aldehyde, Thiol-containing acid | - | edu.krd |

Heterocyclic Synthesis with this compound as a Building Block

Oxidation and Reduction Pathways

The chemical nature of this compound allows for both oxidation and reduction reactions, primarily centered around the aniline functionality.

Oxidation: The primary amine group of anilines can be oxidized under various conditions. Mild oxidation can lead to the formation of azo compounds, while stronger oxidizing agents can result in the formation of nitroso or nitro compounds. The electron-rich aromatic ring is also susceptible to oxidation, which could potentially lead to quinone-like structures under specific conditions, though this might also involve cleavage of the ether linkages.

Reduction: The aromatic ring of this compound can undergo reduction under catalytic hydrogenation conditions. This would typically convert the benzene ring to a cyclohexane (B81311) ring. The benzyloxy group is also susceptible to hydrogenolysis, which would cleave the benzyl group, resulting in a phenol. The specific outcome would depend on the catalyst and reaction conditions employed. For instance, Birch reduction is a method used for the reduction of aromatic rings. ambeed.com

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon-hydrogen framework.

Proton (¹H) NMR for Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In 5-(Benzyloxy)-2-methoxyaniline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both the aniline (B41778) and benzyl (B1604629) rings, as well as the aliphatic protons of the methoxy (B1213986) and methylene groups.

The protons on the aniline ring are anticipated to appear as a set of coupled signals in the aromatic region (typically δ 6.0-7.5 ppm). The methoxy group should produce a sharp singlet around δ 3.8 ppm, while the benzyloxy methylene (-CH₂-) protons would also yield a singlet near δ 5.0 ppm. The five protons of the benzyl group's phenyl ring are expected to appear as a multiplet in the δ 7.2-7.5 ppm range. The amine (-NH₂) protons may present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aniline Ring Protons | 6.5 - 7.0 | Multiplets (d, dd) |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet |

| Methylene Protons (-OCH₂Ph) | ~5.0 | Singlet |

| Benzyl Ring Protons | 7.2 - 7.5 | Multiplet |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum would feature signals for the aromatic carbons, with those bonded to oxygen or nitrogen appearing further downfield. The carbon of the methoxy group is expected around δ 55-60 ppm, and the methylene carbon of the benzyloxy group should appear near δ 70 ppm. The carbons of the two aromatic rings would generate a series of signals in the δ 100-160 ppm range. The carbon attached to the methoxy group and the carbon attached to the benzyloxy group on the aniline ring are expected to be the most downfield among the aniline ring carbons due to the deshielding effect of the oxygen atoms.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Methoxy Carbon (-OC H₃) | 55 - 60 |

| Methylene Carbon (-OC H₂Ph) | ~70 |

| Aniline Ring Carbons | 100 - 155 |

| Benzyl Ring Carbons | 125 - 140 |

| C-N (Aniline Ring) | 140 - 150 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. This would allow for the direct mapping of each proton signal to its corresponding carbon signal, for instance, linking the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular structure. For example, an HMBC experiment would show a correlation between the methylene protons of the benzyloxy group and the carbon atom of the aniline ring to which the benzyloxy group is attached, confirming the connectivity of these two fragments.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₁₄H₁₅NO₂), the expected exact mass would be calculated and compared to the measured mass to confirm the molecular formula. The analysis of the fragmentation pattern in the mass spectrum can also yield valuable structural information. Key expected fragmentation would involve the cleavage of the benzyl group, leading to a prominent peak corresponding to the tropylium ion (m/z 91), and cleavage of the ether bond.

Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z |

|---|---|---|

| Molecular Ion [M]⁺ | C₁₄H₁₅NO₂ | 229.11 |

| [M-C₇H₇]⁺ (loss of benzyl) | C₇H₈NO₂ | 138.05 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic groups, the C-O ether linkages, and the C=C bonds of the aromatic rings.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (in -OCH₃ and -OCH₂-) | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| Aryl Ether (C-O) | Asymmetric Stretch | 1200 - 1275 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's structure, particularly the extent of its conjugated system.

For an aromatic compound like this compound, one would anticipate absorptions corresponding to π → π* transitions within the benzene (B151609) rings and potentially n → π* transitions involving the lone pairs of electrons on the nitrogen and oxygen atoms. The presence of the benzyloxy and methoxy groups, both being electron-donating, is expected to influence the electronic distribution within the aniline ring system. This would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline, due to the extension of the conjugated system and the electron-donating resonance effects of the substituents.

A hypothetical UV-Vis analysis would involve dissolving the compound in a suitable solvent (e.g., ethanol (B145695), methanol, or cyclohexane) and recording the absorbance over a range of wavelengths, typically from 200 to 800 nm. The resulting spectrum would be plotted as absorbance versus wavelength, and the wavelengths of maximum absorbance (λmax) would be identified. These values, along with the corresponding molar absorptivity (ε), would provide key information about the electronic transitions.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax 1 (nm) | εmax 1 (L mol-1 cm-1) | λmax 2 (nm) | εmax 2 (L mol-1 cm-1) | Transition Type |

| Ethanol | Data not available | Data not available | Data not available | Data not available | π → π* / n → π |

| Methanol | Data not available | Data not available | Data not available | Data not available | π → π / n → π |

| Cyclohexane (B81311) | Data not available | Data not available | Data not available | Data not available | π → π / n → π* |

Note: This table is illustrative. Specific experimental data for this compound is not available in the reviewed literature.

X-ray Diffraction (XRD) Analysis for Crystalline Solid-State Structures

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.

For this compound, a single-crystal XRD analysis would first require the growth of a suitable, high-quality crystal. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The data would be used to solve the crystal structure, yielding the unit cell parameters, space group, and the atomic coordinates of each atom in the molecule.

This information is invaluable for understanding the compound's solid-state properties and for computational modeling studies. For instance, the planarity of the aniline ring, the conformation of the benzyloxy and methoxy groups, and the nature of any intermolecular hydrogen bonds involving the amine group would be precisely determined.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C14H15NO2 |

| Formula Weight | 229.27 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z (molecules/unit cell) | Data not available |

| Density (calculated) (g/cm3) | Data not available |

Note: This table is illustrative. Specific experimental crystallographic data for this compound has not been reported in the reviewed scientific literature.

Computational and Theoretical Investigations of 5 Benzyloxy 2 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and energy of a molecule. These calculations can predict a wide range of properties from the ground up, providing a detailed picture of molecular behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. nih.gov It offers a balance between accuracy and computational cost, making it a standard tool for studying medium-sized organic molecules like 5-(Benzyloxy)-2-methoxyaniline. researchgate.netsapub.org DFT calculations can provide deep insights into the molecule's stability, reactivity, and electronic distribution. banglajol.infonih.gov

Geometry Optimization and Conformational Analysis

A foundational step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its most stable conformation(s).

Due to the presence of flexible single bonds, particularly in the benzyloxy and methoxy (B1213986) groups, the molecule can exist in various conformations. A full conformational analysis would involve systematically rotating these bonds to map the potential energy surface, identifying all low-energy conformers and the energy barriers between them. The results, typically presented in a data table, would list the optimized geometric parameters for the global minimum energy structure and other significant conformers.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net

For this compound, an FMO analysis would involve:

Visualizing HOMO and LUMO: Mapping the spatial distribution of these orbitals to see where the molecule is most likely to donate or accept electrons. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). mdpi.com

Calculating Orbital Energies: The energies of the HOMO (EHOMO) and LUMO (ELUMO) are crucial. A high EHOMO value indicates a better electron donor, while a low ELUMO value suggests a better electron acceptor.

Determining the HOMO-LUMO Gap (ΔE): The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap implies that the molecule is more polarizable and reactive.

These calculations would allow for the prediction of how this compound would behave in various chemical reactions, identifying the most probable sites for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. libretexts.org It is plotted onto the molecule's electron density surface, using a color scale to indicate different electrostatic potential values.

For this compound, an MEP map would reveal:

Electron-rich regions (Negative Potential): Typically colored red, these areas are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as on the oxygen and nitrogen atoms. researchgate.netresearchgate.net

Electron-deficient regions (Positive Potential): Colored blue, these areas are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms (like the amine group). libretexts.org

Neutral regions: Usually colored green, these areas have a relatively neutral potential.

The MEP map is an invaluable tool for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the regioselectivity of chemical reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the full range of conformations a molecule can adopt at a given temperature. ulakbim.gov.tr

An MD simulation of this compound, typically in a solvent to mimic realistic conditions, would:

Trace the trajectory of each atom over a set period (from nanoseconds to microseconds). frontiersin.org

Reveal the accessible conformational landscape, showing how the molecule flexes, bends, and rotates.

Help understand the stability of different conformers and the transitions between them. nih.gov

Provide information on how the molecule interacts with its environment.

The results can be analyzed to determine properties like the radius of gyration, which describes the molecule's compactness, and to identify the most populated conformational states. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure.

For this compound, DFT calculations could be used to predict:

Vibrational Frequencies: These correspond to the peaks in an Infrared (IR) and Raman spectrum. Comparing the calculated vibrational modes with experimental spectra helps in assigning the observed peaks to specific bond stretches, bends, and torsions. researchgate.net

NMR Chemical Shifts: The magnetic shielding around each nucleus (e.g., ¹H and ¹³C) can be calculated to predict NMR chemical shifts. This is a powerful method for confirming the molecular structure by matching theoretical spectra with experimental ones. metu.edu.tr

Electronic Transitions: Time-Dependent DFT (TD-DFT) can predict the energies of electronic excitations, which correspond to the absorption bands in a UV-Visible spectrum.

Agreement between predicted and experimental spectra would provide strong confidence in the accuracy of the computed molecular structure and electronic properties.

Reaction Mechanism Elucidation through Computational Modeling

Extensive searches of scientific literature and chemical databases did not yield specific studies focused on the elucidation of reaction mechanisms involving this compound through computational modeling. While computational methods such as Density Functional Theory (DFT) are widely used to investigate reaction pathways, transition states, and energy profiles for a vast range of organic reactions, no dedicated research applying these techniques to this compound has been found.

Theoretical studies are crucial for understanding the intricate details of chemical transformations, providing insights that are often inaccessible through experimental means alone. For related aniline (B41778) or benzyloxy derivatives, computational studies have been instrumental in explaining stereoselectivity, the influence of catalysts, and the energetics of reaction intermediates. However, such detailed computational analyses for this compound are not available in the current body of published research.

Consequently, it is not possible to provide detailed research findings or data tables on the computational elucidation of its reaction mechanisms at this time. This represents a gap in the current chemical literature and an opportunity for future research to explore the reaction dynamics of this compound using theoretical models.

Role of 5 Benzyloxy 2 Methoxyaniline As a Strategic Building Block

Precursor in the Synthesis of Advanced Organic Materials

The unique substitution pattern of 5-(Benzyloxy)-2-methoxyaniline makes it an ideal starting material for the synthesis of advanced organic materials, particularly bioactive heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals, agrochemicals, and functional materials. The aniline (B41778) and methoxy (B1213986) groups on the ring can direct cyclization reactions, while the benzyloxy group can be used as a stable protecting group that can be removed in later synthetic steps if needed.

A significant application is in the creation of benzoxazoles. Benzoxazole moieties are present in numerous compounds with important biological activities. researchgate.net The synthesis often involves the condensation and subsequent cyclization of an ortho-aminophenol with a carboxylic acid or its equivalent. rsc.org A substituted aniline like this compound is a key precursor to the required ortho-aminophenol, which can then be reacted with various partners to produce a library of functional benzoxazole-based materials. ijpbs.comorganic-chemistry.org

Furthermore, related structures are employed in the synthesis of other complex heterocyclic systems. For instance, derivatives such as 3-(benzyloxy)-4-methoxy-2-nitrobenzaldehyde serve as crucial intermediates in the multi-step synthesis of pyrimido[4,5-b]quinoline derivatives, which are investigated for their pharmacological potential. researchgate.net The synthesis of Polo-like kinase 1 (PLK1) inhibitors, a target in cancer therapy, has been accomplished using scaffolds derived from substituted 2-methoxyaniline, demonstrating the role of this structural motif in creating advanced, targeted therapeutic agents. mdpi.com

Table 1: Examples of Advanced Organic Materials Derived from Substituted Aniline Building Blocks

| Material Class | Core Heterocycle | Synthetic Precursor Type | Potential Application | Citation |

|---|---|---|---|---|

| Bioactive Agents | Benzoxazole | o-Aminophenol (from aniline) | Antimicrobial, CNS activity, Anti-inflammatory | researchgate.netrsc.org |

| Anticancer Agents | Pyrimido[4,5-b]quinoline | Substituted Nitrobenzaldehyde/Aniline | Pharmacological agents | researchgate.net |

| Kinase Inhibitors | Pyrazole-carboxamide | 2-Methoxyaniline | Targeted cancer therapy (PLK1 inhibition) | mdpi.com |

Key Intermediate in the Production of Fine Chemicals and Dyes

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals and high-performance dyes. This compound serves as a key intermediate in this sector due to its tailored functionality. Aniline and its derivatives are foundational to the dye industry, particularly for the production of azo dyes. unb.ca

The synthesis of azo dyes involves a two-step process:

Diazotization: An aromatic primary amine (an aniline derivative) is treated with a nitrous acid source (typically sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Azo Coupling: The resulting diazonium salt, which is a potent electrophile, is reacted with a coupling component—an electron-rich aromatic compound such as a phenol (B47542) or another aniline—to form the characteristic azo (-N=N-) bond, which is a powerful chromophore responsible for the dye's color. unb.ca

Substituted anilines are used to create a vast library of colors with varying properties like lightfastness and solubility. Research has demonstrated the synthesis of novel azo disperse dyes by coupling diazotized aniline derivatives with phenolic compounds. researchgate.net Specifically, a series of dyes was prepared by coupling diazotized p-substituted anilines with 4-benzyloxyphenol. researchgate.net This highlights the utility of the benzyloxy-substituted aromatic motif in dye synthesis. The use of this compound as the amine component in the diazotization step would similarly yield unique dyes, with the methoxy and benzyloxy groups modulating the final color and properties of the molecule.

Table 2: Role in Azo Dye Synthesis

| Reaction Step | Reactant 1 Type | Reactant 2 Type | Resulting Intermediate/Product | Citation |

|---|---|---|---|---|

| Diazotization | Substituted Aniline | Nitrous Acid (NaNO₂/HCl) | Diazonium Salt | unb.ca |

| Azo Coupling | Diazonium Salt | Electron-rich Aromatic (e.g., 4-Benzyloxyphenol) | Azo Dye | researchgate.net |

Component in the Construction of Functional Molecular Scaffolds

A molecular scaffold is a core structure upon which functional groups can be systematically attached to create complex, three-dimensional molecules with specific functions. rsc.org These scaffolds are central to fields like medicinal chemistry and materials science, where the precise spatial arrangement of different chemical moieties is critical for activity. Substituted anilines like this compound are excellent components for scaffold construction because the aniline nitrogen provides a reliable point for chemical attachment and elaboration. acs.org

Research into new therapeutic agents often relies on building diverse molecules around a central scaffold. For example, in the development of β-lactam type molecular scaffolds for potential use as selective estrogen receptor modulators, 4-methoxyaniline was used as a key starting material in a condensation reaction with 4-benzyloxybenzaldehyde to form the Schiff base necessary for subsequent cyclization into the azetidin-2-one (B1220530) (β-lactam) ring. tandfonline.com This demonstrates how the aniline and benzyloxy-substituted phenyl rings serve as foundational pieces of the final, larger scaffold.

Similarly, in the design of novel kinase inhibitors, 2-methoxyaniline has been incorporated into a pyrazole-based scaffold. mdpi.com The aniline component is used to introduce a key phenylamino (B1219803) side chain that interacts with the biological target. The strategic use of such building blocks allows chemists to systematically explore the chemical space around the core scaffold to optimize biological activity.

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. americanpeptidesociety.org This approach is a cornerstone of modern drug discovery, allowing for the efficient screening of thousands of compounds to find new therapeutic leads. The success of combinatorial synthesis relies on the use of a variety of "building blocks"—simpler molecules that can be combined in many different ways. google.com

Substituted anilines are an important class of building blocks for combinatorial libraries due to the versatile reactivity of the amino group, which readily participates in reactions like amide bond formation. nih.gov Methodologies have been specifically developed to synthesize diverse anilines intended for the generation of combinatorial libraries for both medicinal chemistry and materials science. rsc.org

The utility of anilines in this context is well-documented. For example, a combinatorial library of azo dyes was generated from a set of 4-substituted anilines and 12 different sulfonyl chlorides, resulting in 48 unique dye compounds in a single parallel synthesis effort. aithor.com In another example, a massive 10,000-member combinatorial library of 1,5-benzodiazepine-2-ones was constructed on a solid support, where the aniline moiety served as a key point of diversity. acs.org A molecule like this compound, with its unique pattern of substituents, would be a valuable building block in such a library, contributing to the generation of novel compounds with potentially unique biological or material properties.

Table 3: Principle of Combinatorial Library Synthesis with Aniline Building Blocks

| Building Block 1 (Anilines) | Building Block 2 (e.g., Acyl Chlorides) | Resulting Library | Application | Citation |

|---|---|---|---|---|

| Aniline A1 (e.g., this compound) | Reagent R1, R2, R3... | Products A1-R1, A1-R2, A1-R3... | Drug Discovery, Materials Science | acs.orgrsc.org |

| Aniline A2 | Reagent R1, R2, R3... | Products A2-R1, A2-R2, A2-R3... | Drug Discovery, Materials Science | acs.orgrsc.org |

| Aniline A3... | Reagent R1, R2, R3... | Products A3-R1, A3-R2, A3-R3... | Drug Discovery, Materials Science | acs.orgrsc.org |

Future Perspectives and Research Directions for 5 Benzyloxy 2 Methoxyaniline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 5-(benzyloxy)-2-methoxyaniline and its derivatives will undoubtedly be shaped by the principles of green chemistry. The development of more sustainable and efficient synthetic routes is a paramount objective. Key areas of focus will include:

Catalytic C-O Bond Formation: Exploring novel catalytic systems for the benzylation of the hydroxyl group in 2-methoxy-5-aminophenol. This could involve the use of earth-abundant metal catalysts or organocatalysts to replace traditional methods that often rely on stoichiometric amounts of reagents and harsh reaction conditions.

Biocatalysis: Harnessing enzymes for the synthesis of this compound and its derivatives offers the potential for high selectivity and mild reaction conditions. For instance, lyases have shown promise in the asymmetric synthesis of N-aryl-functionalized amino acids. acs.orgnih.gov Future research could explore the use of engineered enzymes to perform specific transformations on the this compound scaffold.

Flow Chemistry: The transition from batch to continuous flow synthesis can offer significant advantages in terms of safety, scalability, and process control. Developing flow-based methodologies for the nitration, reduction, and benzylation steps required to produce this compound could lead to more efficient and sustainable manufacturing processes.

Solvent-Free and Water-Based Reactions: Minimizing the use of volatile organic solvents is a core tenet of green chemistry. Research into solvent-free reaction conditions or the use of water as a solvent for the synthesis of this aniline (B41778) derivative is a promising avenue. rsc.org For example, Lewis acid-surfactant-combined catalysis has been successfully employed for syntheses in water. rsc.org

Exploration of Unconventional Reactivity and Catalysis

Beyond its role as a synthetic intermediate, the unique electronic and steric properties of this compound open up possibilities for its use in unconventional reactivity and catalysis.

Ligand Development: The nitrogen and oxygen atoms of this compound can act as coordination sites for metal centers. Future research could focus on designing and synthesizing novel ligands derived from this scaffold for use in a variety of catalytic transformations, such as cross-coupling reactions or asymmetric catalysis.

Organocatalysis: The amine functionality of this compound could be exploited in organocatalysis. For example, it could serve as a precursor for the synthesis of chiral amines or amides that can catalyze enantioselective reactions.

Photoredox Catalysis: The electron-rich nature of the aromatic ring makes this compound a potential candidate for involvement in photoredox catalytic cycles. Investigating its behavior as a redox-active species could lead to the development of new light-driven synthetic methodologies.

Advanced Structural Diversification and Derivatization

The this compound core provides a rich platform for structural diversification, enabling the synthesis of a wide range of derivatives with potentially novel properties and applications. nih.govresearchgate.net

Late-Stage Functionalization: Developing methods for the selective functionalization of the aromatic ring at positions other than the amino and methoxy (B1213986) groups would significantly expand the chemical space accessible from this starting material. This could involve C-H activation strategies or directed ortho-metalation techniques.

Scaffold for Heterocycle Synthesis: this compound is a valuable precursor for the synthesis of various heterocyclic systems. estranky.sknih.govacs.org Future work could focus on developing one-pot or multicomponent reactions to construct complex heterocyclic frameworks in a single synthetic operation. For example, it can be used in the synthesis of pyrimido[4,5-b]quinolines and oxazole (B20620) derivatives. estranky.skacs.org

Polymer Chemistry: The amine functionality allows for the incorporation of this compound into polymer backbones or as pendant groups. mdpi.com This could lead to the development of new functional materials with tailored electronic, optical, or thermal properties.

Integration with Emerging Chemical Technologies

The synergy between traditional synthetic chemistry and emerging technologies will be crucial for unlocking the full potential of this compound chemistry.

High-Throughput Experimentation: Employing high-throughput screening techniques will accelerate the discovery of new reactions and the optimization of existing synthetic protocols involving this compound. This approach can be particularly valuable for identifying novel catalysts and reaction conditions.

Computational Chemistry: In silico methods, such as density functional theory (DFT) calculations, can provide valuable insights into the reactivity and electronic structure of this compound and its derivatives. These computational tools can guide the design of new experiments and help to rationalize observed reactivity patterns.

Machine Learning and Artificial Intelligence: The application of machine learning algorithms to predict the outcomes of reactions or to design novel synthetic routes represents a frontier in chemical research. By training models on existing data for reactions involving anilines and related compounds, it may be possible to predict optimal conditions for the synthesis and derivatization of this compound.

By focusing on these key research directions, the scientific community can continue to expand the utility of this compound, paving the way for the development of new synthetic methods, novel materials, and innovative chemical technologies.

Q & A

Basic: What synthetic methodologies are available for 5-(Benzyloxy)-2-methoxyaniline, and how do they compare in efficiency?

Answer:

The synthesis of this compound can be adapted from routes used for structurally similar compounds like 5-(ethylsulfonyl)-2-methoxyaniline. A validated approach involves:

Starting Material Selection : Use commercially available sulfonyl chlorides or benzyl-protected intermediates.

Functionalization : Benzyl ether formation via nucleophilic substitution (e.g., benzyl bromide under basic conditions).

Nitration : Controlled nitration at the ortho position using HNO₃/H₂SO₄ (73% yield reported for analogous compounds) .

Reduction : Catalytic hydrogenation (10% Pd/C, H₂) to reduce nitro groups to amines (90% yield) .

Key Considerations :

- Yields depend on protecting group stability (benzyl vs. ethyl).

- Chromatography-free purification is achievable for intermediates .

Advanced: How can regioselectivity challenges in nitration be addressed for polysubstituted anilines?

Answer:

Regioselectivity in nitration is influenced by:

- Electron-Donating Groups : Methoxy and benzyloxy groups direct nitration to ortho/para positions.

- Reagent Choice : Concentrated HNO₃ at 100°C favors mono-nitration (73% yield), while HNO₃/H₂SO₄ mixtures may form dinitro byproducts (54% yield) .

- Thermodynamic Control : Higher temperatures (100°C vs. 60°C) improve para-substitution in meta-methoxy systems .

Methodological Tip : Monitor reaction progress via TLC (Silica F254, iodine visualization) to optimize conditions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ solvent) to confirm substitution patterns and amine proton integration .

- IR Spectroscopy : Detect NH₂ stretches (~3300 cm⁻¹) and benzyl ether C-O bonds (~1250 cm⁻¹) .

- Mass Spectrometry : LC-MS or GC-MS for molecular ion verification (e.g., [M+H]⁺ peaks) .

- Melting Point Analysis : Compare with literature values to assess purity (Kofler apparatus) .

Advanced: How does the benzyloxy group influence the bioactivity of VEGFR2 inhibitors compared to ethylsulfonyl analogs?

Answer:

The benzyloxy group enhances:

- Lipophilicity : Improves membrane permeability, critical for intracellular kinase targeting.

- Binding Affinity : Benzyl ethers engage in π-π stacking with hydrophobic pockets in VEGFR2 (e.g., AAZ inhibitor, IC₅₀ = 22 nM) .

- Metabolic Stability : Benzyl protection reduces oxidative degradation compared to ethylsulfonyl groups .

Experimental Validation : - Perform enzymatic assays (VEGFR2 kinase inhibition) and compare IC₅₀ values.

- Use X-ray crystallography (PDB:1Y6A) to analyze binding interactions .

Basic: What are the primary pharmacological applications of this compound derivatives?

Answer:

Derivatives are used as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.